molecular formula C30H24ClNO3 B12602620 4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid CAS No. 872674-47-0

4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid

Cat. No.: B12602620
CAS No.: 872674-47-0
M. Wt: 482.0 g/mol
InChI Key: DLYDJPUMXHFHLR-UHFFFAOYSA-N
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Description

4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid is a synthetic organic compound with a complex structure that includes an indole moiety, a benzoic acid group, and a diphenylmethyl substituent.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .

Properties

CAS No.

872674-47-0

Molecular Formula

C30H24ClNO3

Molecular Weight

482.0 g/mol

IUPAC Name

4-[2-(1-benzhydryl-5-chloroindol-3-yl)ethoxy]benzoic acid

InChI

InChI=1S/C30H24ClNO3/c31-25-13-16-28-27(19-25)24(17-18-35-26-14-11-23(12-15-26)30(33)34)20-32(28)29(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-16,19-20,29H,17-18H2,(H,33,34)

InChI Key

DLYDJPUMXHFHLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C4=C3C=CC(=C4)Cl)CCOC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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